5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst or base to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Major Products
Oxidation: Products include 5-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one or 5-(2-Formylphenyl)-1,3-oxazolidin-2-one.
Reduction: Products include 2-(2-Methoxyphenyl)aminoethanol.
Substitution: Products vary depending on the nucleophile used, such as 5-(2-Aminophenyl)-1,3-oxazolidin-2-one
Scientific Research Applications
5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1,3-oxazolidin-2-one
- 5-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one
- 5-(2-Aminophenyl)-1,3-oxazolidin-2-one
Uniqueness
5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This substitution can enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-5-3-2-4-7(8)9-6-11-10(12)14-9/h2-5,9H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYVURYFZMKVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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